molecular formula C17H10ClF3N2O3S B12270756 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B12270756
M. Wt: 414.8 g/mol
InChI Key: UZJGXVYSPXLLFN-UHFFFAOYSA-N
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Description

2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of 6-chloro-2H-1,3-benzodioxole-5-carbaldehyde with a thiol compound to form the corresponding thioether. This intermediate is then subjected to a series of reactions, including cyclization and functional group transformations, to yield the final pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes must also consider factors such as reaction time, temperature control, and purification methods to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE apart from similar compounds is its combination of a benzodioxole moiety with a pyrimidine ring, along with the presence of a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C17H10ClF3N2O3S

Molecular Weight

414.8 g/mol

IUPAC Name

2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C17H10ClF3N2O3S/c18-10-5-14-13(25-8-26-14)4-9(10)7-27-16-22-11(12-2-1-3-24-12)6-15(23-16)17(19,20)21/h1-6H,7-8H2

InChI Key

UZJGXVYSPXLLFN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4)Cl

Origin of Product

United States

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